
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid is an organic compound featuring a bromine-substituted thiophene ring attached to a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid typically involves the bromination of thiophene followed by the introduction of the hydroxyacetic acid group. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then subjected to a reaction with glyoxylic acid under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid.
Reduction: 2-(Thiophen-2-yl)-2-hydroxyacetic acid.
Substitution: 2-(4-Azidothiophen-2-yl)-2-hydroxyacetic acid.
科学的研究の応用
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural resemblance to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxyacetic acid moiety can interact with amino acid residues in the enzyme’s active site, leading to inhibition.
類似化合物との比較
Similar Compounds
2-(4-Chlorothiophen-2-yl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylthiophen-2-yl)-2-hydroxyacetic acid: Similar structure but with a methyl group instead of bromine.
2-(4-Nitrothiophen-2-yl)-2-hydroxyacetic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other substituents may not facilitate. This makes it a valuable compound for targeted synthesis and applications in various fields .
特性
分子式 |
C6H5BrO3S |
|---|---|
分子量 |
237.07 g/mol |
IUPAC名 |
2-(4-bromothiophen-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H5BrO3S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2,5,8H,(H,9,10) |
InChIキー |
BUKLZQPNTIHSGH-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1Br)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13593057.png)
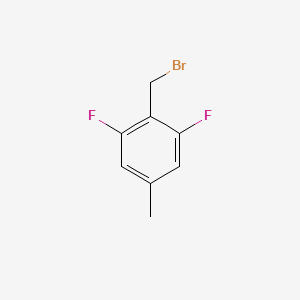
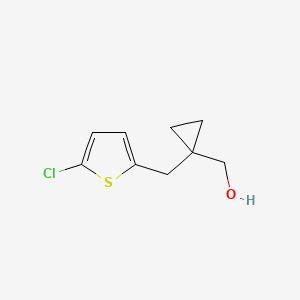
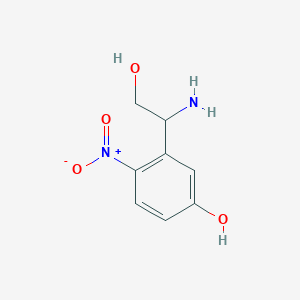
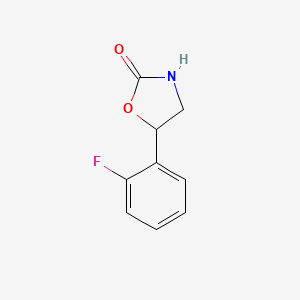

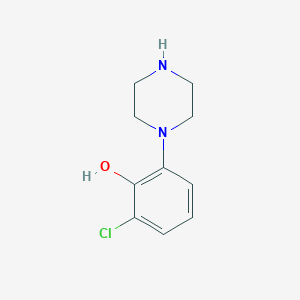
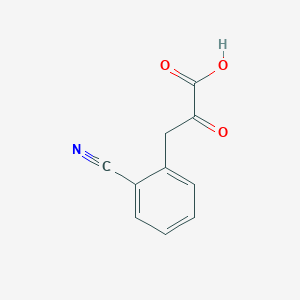
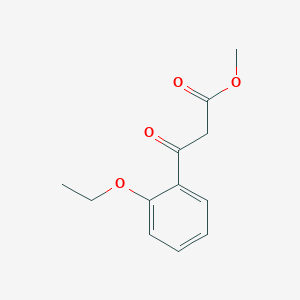
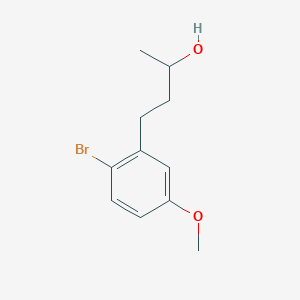
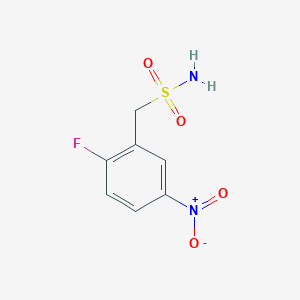
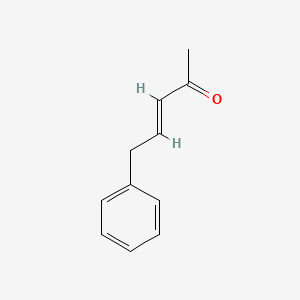
![3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis](/img/structure/B13593155.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)
